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molecular formula C14H19IN2O4 B8355307 Ethyl 5-(tert-butoxycarbonylamino)-6-iodo-4-methylpyridine-2-carboxylate

Ethyl 5-(tert-butoxycarbonylamino)-6-iodo-4-methylpyridine-2-carboxylate

Cat. No. B8355307
M. Wt: 406.22 g/mol
InChI Key: ZRPDIKDIRBZSMD-UHFFFAOYSA-N
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Patent
US08217069B2

Procedure details

To a solution of ethyl 5-(tert-butoxycarbonylamino)-6-iodo-4-methylpyridine-2-carboxylate (1.94 g) in toluene (48 mL) was added diisobutylaluminium hydride (0.99 mol/L toluene solution, 25 mL) at −78° C., and the mixture was stirred under ice-cooling for 2 hours, and then stirred at room temperature overnight. The reaction mixture was poured into 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1−1/9) to give 3-(tert-butoxycarbonylamino)-6-hydroxymethyl-2-iodo-4-methylpyridine (1 g). This material was dissolved in N,N-dimethylformamide (5 mL). To the solution were added imidazole (0.24 g) and tert-butyldimethylchlorosilane (0.46 g), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=7/3) to give the title compound (1.3 g).
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([CH3:21])=[CH:11][C:12]([C:16](OCC)=[O:17])=[N:13][C:14]=1[I:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C.Cl>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([NH:8][C:9]1[C:14]([I:15])=[N:13][C:12]([CH2:16][OH:17])=[CH:11][C:10]=1[CH3:21])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=CC(=NC1I)C(=O)OCC)C
Name
Quantity
25 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
48 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=9/1−1/9)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C(=NC(=CC1C)CO)I
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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